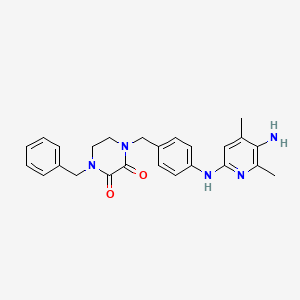![molecular formula C13H14OS B14436831 2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one CAS No. 76047-55-7](/img/structure/B14436831.png)
2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one is an organic compound that features a cyclohexenone ring substituted with a phenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclohex-2-en-1-one with a phenylsulfanyl methylating agent under basic conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexenone, followed by the addition of the phenylsulfanyl methylating agent.
Industrial Production Methods
Industrial production of this compound may involve the catalytic oxidation of cyclohexene followed by the introduction of the phenylsulfanyl group. Catalysts such as vanadium or molybdenum oxides can be used to facilitate the oxidation process. The phenylsulfanyl group can then be introduced through a nucleophilic substitution reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanone ring.
Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanone derivatives.
Substitution: Various substituted cyclohexenones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of fragrances and other fine chemicals.
Mecanismo De Acción
The mechanism by which 2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The phenylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of protein function. The cyclohexenone ring can also participate in Michael addition reactions, further influencing biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog without the phenylsulfanyl group.
2-(Phenylsulfonyl)cyclohexanone: Contains a sulfonyl group instead of a sulfanyl group.
4-(Phenylsulfanyl)cyclohexanone: The phenylsulfanyl group is positioned differently on the cyclohexanone ring.
Uniqueness
2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one is unique due to the presence of both the phenylsulfanyl group and the cyclohexenone ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
76047-55-7 |
|---|---|
Fórmula molecular |
C13H14OS |
Peso molecular |
218.32 g/mol |
Nombre IUPAC |
2-(phenylsulfanylmethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14OS/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-3,6-8H,4-5,9-10H2 |
Clave InChI |
BMEBTQSAHDRMBS-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C(C(=O)C1)CSC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol](/img/structure/B14436748.png)
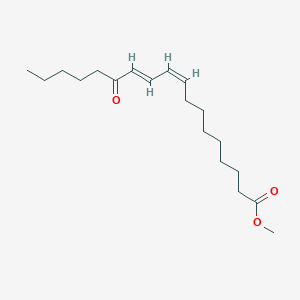
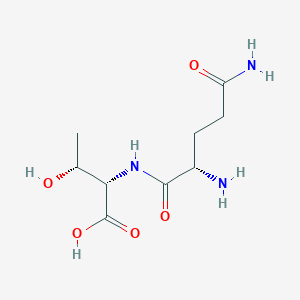

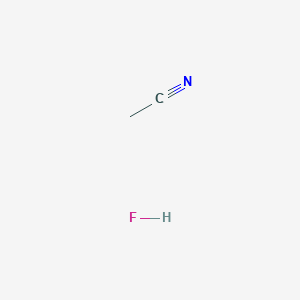
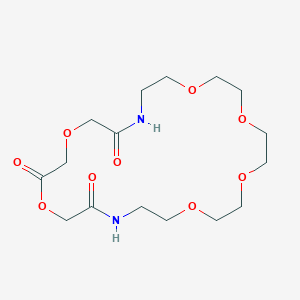
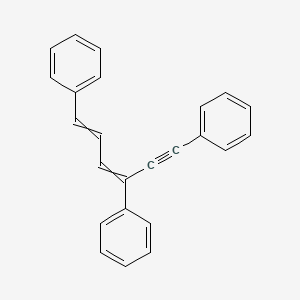
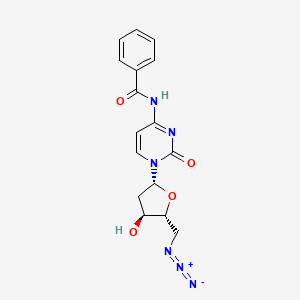
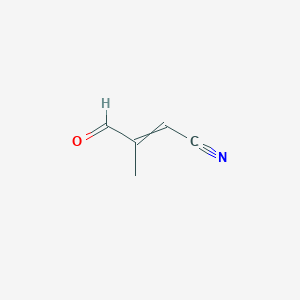
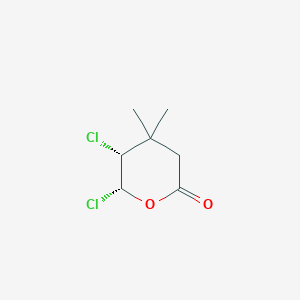
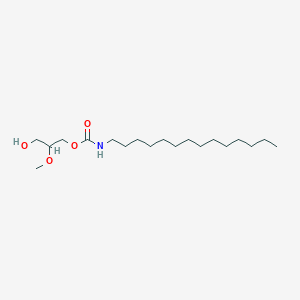
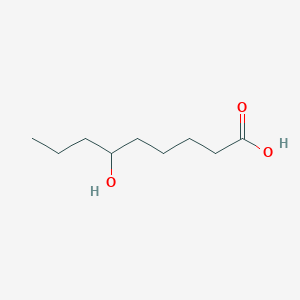
![8-Bromo-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B14436822.png)
